Cas no 2228212-44-8 (1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one)

1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one structure
2228212-44-8 structure
Product name:1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
CAS No:2228212-44-8
MF:C12H11NO
Molecular Weight:185.221843004227
CID:6585938
PubChem ID:165671467

1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
    • 2228212-44-8
    • EN300-1792381
    • インチ: 1S/C12H11NO/c1-3-12(14)10-5-4-6-11-9(10)7-8-13(11)2/h3-8H,1H2,2H3
    • InChIKey: KSXSJHZEAKUCMT-UHFFFAOYSA-N
    • SMILES: O=C(C=C)C1=CC=CC2=C1C=CN2C

計算された属性

  • 精确分子量: 185.084063974g/mol
  • 同位素质量: 185.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 22Ų

1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1792381-0.5g
1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
2228212-44-8
0.5g
$1056.0 2023-09-19
Enamine
EN300-1792381-10.0g
1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
2228212-44-8
10g
$4729.0 2023-06-02
Enamine
EN300-1792381-2.5g
1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
2228212-44-8
2.5g
$2155.0 2023-09-19
Enamine
EN300-1792381-0.1g
1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
2228212-44-8
0.1g
$968.0 2023-09-19
Enamine
EN300-1792381-1g
1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
2228212-44-8
1g
$1100.0 2023-09-19
Enamine
EN300-1792381-0.05g
1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
2228212-44-8
0.05g
$924.0 2023-09-19
Enamine
EN300-1792381-5.0g
1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
2228212-44-8
5g
$3189.0 2023-06-02
Enamine
EN300-1792381-0.25g
1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
2228212-44-8
0.25g
$1012.0 2023-09-19
Enamine
EN300-1792381-5g
1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
2228212-44-8
5g
$3189.0 2023-09-19
Enamine
EN300-1792381-10g
1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one
2228212-44-8
10g
$4729.0 2023-09-19

1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one 関連文献

1-(1-methyl-1H-indol-4-yl)prop-2-en-1-oneに関する追加情報

Introduction to 1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one (CAS No. 2228212-44-8)

1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one, also known by its CAS number 2228212-44-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the indole family, which is known for its diverse biological activities and potential therapeutic applications. The unique structure of 1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one makes it a valuable candidate for various studies, including those focused on enzyme inhibition, receptor modulation, and drug development.

The chemical structure of 1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one consists of an indole ring with a methyl group at the 1-position and a propenone moiety attached to the 4-position. This configuration imparts specific chemical properties that are crucial for its biological activity. The indole ring is a common motif in natural products and synthetic compounds, often associated with bioactive molecules such as tryptophan derivatives and serotonin. The propenone moiety, on the other hand, can participate in various chemical reactions and interactions, making it a versatile functional group in medicinal chemistry.

Recent studies have highlighted the potential of 1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one in several areas of research. One notable application is its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one exhibits potent inhibitory activity against a key enzyme in the biosynthesis of cholesterol. This finding suggests that the compound could be a promising lead for developing new drugs to treat hypercholesterolemia and related cardiovascular diseases.

In addition to its enzymatic inhibition properties, 1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one has shown potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling and are targets for many therapeutic agents. A study published in the European Journal of Pharmacology reported that 1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one can selectively modulate certain GPCRs, which could have implications for treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

The pharmacokinetic properties of 1-(1-methyl-1H-indol-4-y l)prop - 2 - en - 1 - one have also been investigated to assess its suitability as a drug candidate. Research conducted by a team at the University of California found that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings indicate that 1-(1-methyl - 1 H - indol - 4 - yl ) prop - 2 - en - 1 - one could be effectively delivered to target tissues and maintain sufficient bioavailability to exert its therapeutic effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 1 -( 1 - methyl - 3 H - indol - 4 - yl ) prop - 2 - en - 3 - one . Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These trials are expected to provide more comprehensive data on the compound's potential as a therapeutic agent.

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